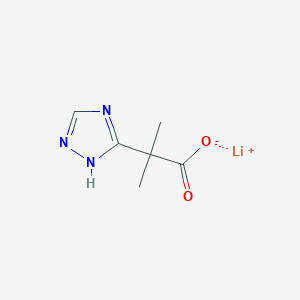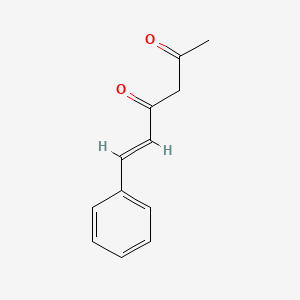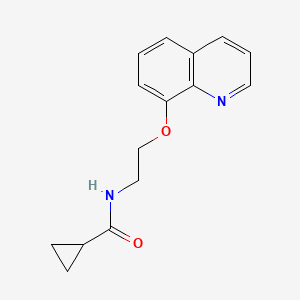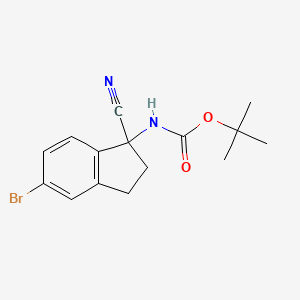![molecular formula C15H17N3O2S B2497255 2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893946-00-4](/img/structure/B2497255.png)
2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For example, a series of indenopyrazoles was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process, showcasing a method that might be similar to the synthesis pathway for the target compound (Minegishi et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray crystallography to establish solid-state structures of compounds. For instance, novel pyrazole derivatives have been characterized by NMR, mass spectra, FT-IR, and UV–Visible spectroscopy, alongside X-ray diffraction studies to confirm their three-dimensional structures (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their potential as ligands in forming coordination complexes with metal ions, affecting their chemical properties. For instance, pyrazole-acetamide derivatives have been used to synthesize coordination complexes with Co(II) and Cu(II), revealing insights into the effect of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and thermal stability, can be determined through a variety of analytical techniques. The novel compound 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol showcases the application of sodium impregnated on activated chicken eggshells as a catalyst in its synthesis, also hinting at its potential antioxidant activities through in-vitro studies (Mardiana et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, acidity or basicity, and potential for forming derivatives, are crucial for understanding the behavior of these compounds in various conditions. The synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists highlight the chemical versatility and targeted biological activity of compounds within this structural class (Maruyama et al., 2012).
Scientific Research Applications
Synthesis and Characterization of Pyrazole-acetamide Derivatives
Pyrazole-acetamide derivatives, including 2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, have been synthesized and characterized for their potential applications in scientific research. These compounds exhibit significant antioxidant activity, as demonstrated by various in vitro assays such as DPPH, ABTS, and FRAP. The synthesis and characterization of these compounds involve advanced spectroscopic methods, providing insights into their structural and functional properties (Chkirate et al., 2019).
Anticancer Activity
Research into pyrazole-acetamide derivatives, including the compound , has shown promising anticancer activity. One study focused on attaching different aryloxy groups to the pyrimidine ring in similar compounds, testing their anticancer activity against 60 cancer cell lines. A compound showed appreciable cancer cell growth inhibition, highlighting the potential of such derivatives as anticancer agents (Al-Sanea et al., 2020).
Tubulin Polymerization Inhibition
A series of indenopyrazoles synthesized from corresponding indanones and phenyl isothiocyanates, closely related to the compound of interest, exhibited antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This activity suggests the compound's potential use in cancer research, particularly in studying mechanisms of cell division and proliferation (Minegishi et al., 2015).
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial activity. These studies indicate that such compounds could serve as potential leads in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kaya et al., 2017).
Mechanism of Action
Thienopyrazoles
This compound is a thienopyrazole, which is a type of heterocyclic compound containing a thiophene ring fused with a pyrazole ring. Thienopyrazoles have been studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Acetamides
This compound is also an acetamide, which is a functional group consisting of an acetyl group (CH3CO-) single-bonded to a nitrogen atom. Acetamides are commonly used in organic synthesis and can exhibit a variety of biological activities .
properties
IUPAC Name |
2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-20-2)12-8-21-9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMCGDBDNWZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)


![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)


![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

